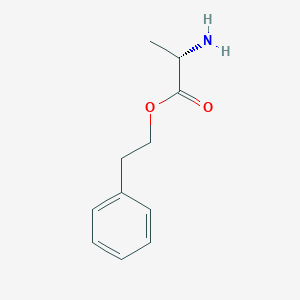

(S)-Phenethyl 2-aminopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Phenethyl 2-aminopropanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Pharmacological Targets

(S)-Phenethyl 2-aminopropanoate is structurally related to several biologically active compounds that target various receptors:

- Adenosine Receptors : Compounds with a 2-phenethylamine moiety have been identified as ligands for adenosine receptors (AR), which are crucial in mediating inflammation and cardiovascular responses. Notable derivatives include N6-(2-phenylethyl)adenosine and CGS 21680, which have been explored for their binding affinities and functional roles in receptor activation .

- α-Adrenergic Receptors : This compound also interacts with α-adrenergic receptors, influencing cardiovascular and central nervous system functions. Research indicates that chirality affects the activity of these derivatives, leading to the development of new pharmacological agents .

2. TRPM8 Antagonists

Recent studies have highlighted the potential of this compound as a TRPM8 antagonist. TRPM8 is implicated in pain pathways and cancer progression. Molecular modeling has shown that the S configuration at the phenylethyl moiety enhances its efficacy as a selective antagonist, suggesting a promising avenue for pain management therapies .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, often involving chiral resolution or asymmetric synthesis techniques:

- Dendrimeric Intermediates : A novel approach utilizes dendrimeric molecules for synthesizing N-alkyl β-amino acids and esters, including this compound derivatives. This method provides high yields under mild conditions, highlighting its utility in producing complex chiral compounds .

- Enzymatic Transformation : Another method involves using microorganisms such as Arthrobacter sulfureus to convert precursors into (S)-2-amino-1-phenylethanol with high enantiomeric purity. This biotransformation showcases an environmentally friendly route to obtaining chiral amines .

Case Studies

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the compound led to enhanced selectivity against mutant EGFR-expressing cancer cells, indicating its potential as an anticancer agent .

2. Pain Management

In vivo studies on TRPM8 antagonists derived from this compound have shown promising results in models of cold allodynia, suggesting its therapeutic potential for treating neuropathic pain . Further investigations into its mechanism of action could lead to novel analgesics.

Propriétés

Formule moléculaire |

C11H15NO2 |

|---|---|

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

2-phenylethyl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C11H15NO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 |

Clé InChI |

FUIKOCBJCDGKFN-VIFPVBQESA-N |

SMILES isomérique |

C[C@@H](C(=O)OCCC1=CC=CC=C1)N |

SMILES canonique |

CC(C(=O)OCCC1=CC=CC=C1)N |

Séquence |

A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.